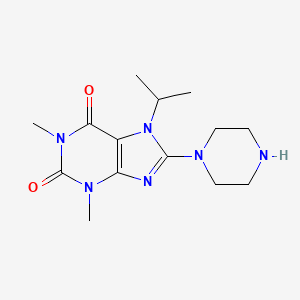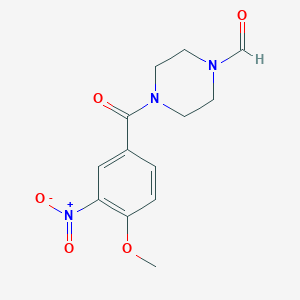
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate, also known as CPOC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPOC is a derivative of coumarin, a naturally occurring compound found in many plants, and has been shown to possess a range of biological activities that make it a valuable tool for investigating various biochemical and physiological processes.
作用机制
The mechanism of action of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in various biochemical processes. For example, 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects:
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to possess antioxidant activity, which may help to protect cells from damage caused by free radicals. 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has also been shown to have an effect on the immune system, modulating the activity of immune cells such as T cells and macrophages.
实验室实验的优点和局限性
One of the main advantages of using 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility. 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the limitations of using 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is its potential toxicity. Studies have shown that high concentrations of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be toxic to cells, and care must be taken when using it in experiments.
未来方向
There are many potential future directions for research involving 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate. One area of interest is in the development of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate derivatives with improved biological activity. Another potential direction is in the investigation of the mechanism of action of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate in combination with other drugs or therapies is an area that warrants further investigation.
合成方法
The synthesis of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be achieved through a variety of methods, including the reaction of 2-chlorophenylacetic acid with coumarin in the presence of a catalyst such as sulfuric acid. Other methods include the use of acetic anhydride or acetyl chloride as acylating agents, and the use of different catalysts such as phosphorus pentoxide or aluminum chloride. The choice of method depends on the desired yield and purity of the final product.
科学研究应用
2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biological activities that make it a valuable tool for investigating various biochemical and physiological processes. One of the most promising applications of 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is in the field of cancer research. Studies have shown that 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-chlorophenyl 2-oxo-2H-chromene-3-carboxylate has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
(2-chlorophenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-12-6-2-4-8-14(12)21-16(19)11-9-10-5-1-3-7-13(10)20-15(11)18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDKICTXWWATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)

![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)


![4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)
![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)
![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5836268.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)


![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)
